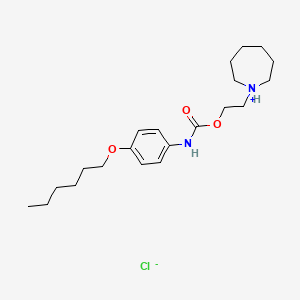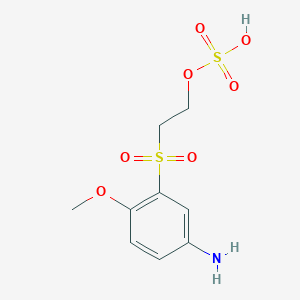
3'-Guanylic acid, 5'-O-(bis(4-methoxyphenyl)phenylmethyl)-2'-deoxy-N-(2-methyl-1-oxopropyl)-, 4-chlorophenyl 2-cyanoethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
IBU-DMT-DEOXYGUANOSINE TRIESTER, also known as N2-Isobutyryl-5’-O-(4,4’-dimethoxytrityl)-2’-deoxyguanosine, is a chemically modified nucleoside. This compound is widely used in the field of oligonucleotide synthesis, particularly in the preparation of DNA and RNA sequences. The modifications on the guanosine molecule enhance its stability and facilitate its incorporation into oligonucleotides.
Méthodes De Préparation
The synthesis of IBU-DMT-DEOXYGUANOSINE TRIESTER involves several steps. The starting material is typically a deoxyribonucleoside, which undergoes protection of the hydroxyl groups and the amino group. The 5’-hydroxyl group is protected with a dimethoxytrityl (DMT) group, while the amino group at the N2 position is protected with an isobutyryl group. The synthesis is carried out using phosphoramidite chemistry, which involves the formation of a phosphite triester intermediate that is subsequently oxidized to form the desired phosphotriester linkage .
Analyse Des Réactions Chimiques
IBU-DMT-DEOXYGUANOSINE TRIESTER undergoes various chemical reactions, including:
Oxidation: The phosphite triester intermediate is oxidized to form the phosphotriester linkage.
Deprotection: The DMT and isobutyryl protecting groups are removed under acidic and basic conditions, respectively.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nucleophilic sites on the guanosine molecule react with electrophiles
Common reagents used in these reactions include dichloroacetic acid for DMT deprotection and tetrabutylammonium fluoride for the removal of the TBDMS group .
Applications De Recherche Scientifique
IBU-DMT-DEOXYGUANOSINE TRIESTER is extensively used in scientific research, particularly in the synthesis of oligonucleotides. Its applications include:
Chemistry: Used in the synthesis of DNA and RNA sequences for various research purposes.
Biology: Facilitates the study of genetic sequences and the development of genetic probes.
Medicine: Used in the development of therapeutic oligonucleotides for gene therapy and antisense therapy.
Industry: Employed in the production of synthetic genes and other biotechnological applications
Mécanisme D'action
The mechanism of action of IBU-DMT-DEOXYGUANOSINE TRIESTER involves its incorporation into oligonucleotides during the synthesis process. The protecting groups on the molecule ensure that the reactive sites are selectively activated during the synthesis, allowing for the formation of the desired oligonucleotide sequence. The DMT group protects the 5’-hydroxyl group, preventing unwanted reactions, while the isobutyryl group protects the amino group at the N2 position .
Comparaison Avec Des Composés Similaires
IBU-DMT-DEOXYGUANOSINE TRIESTER is unique due to its specific protecting groups, which provide enhanced stability and selectivity during oligonucleotide synthesis. Similar compounds include:
- N2-Isobutyryl-5’-O-(4,4’-dimethoxytrityl)-2’-deoxyadenosine
- N2-Isobutyryl-5’-O-(4,4’-dimethoxytrityl)-2’-deoxycytidine
- N2-Isobutyryl-5’-O-(4,4’-dimethoxytrityl)-2’-deoxyuridine .
These compounds share similar protecting groups but differ in the nucleobase, which affects their incorporation and stability in oligonucleotide synthesis.
Propriétés
Numéro CAS |
71100-72-6 |
|---|---|
Formule moléculaire |
C44H44ClN6O10P |
Poids moléculaire |
883.3 g/mol |
Nom IUPAC |
[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-[2-(2-methylpropanoylamino)-6-oxo-1H-purin-9-yl]oxolan-3-yl] (4-chlorophenyl) 2-cyanoethyl phosphate |
InChI |
InChI=1S/C44H44ClN6O10P/c1-28(2)41(52)49-43-48-40-39(42(53)50-43)47-27-51(40)38-25-36(61-62(54,58-24-8-23-46)60-35-21-15-32(45)16-22-35)37(59-38)26-57-44(29-9-6-5-7-10-29,30-11-17-33(55-3)18-12-30)31-13-19-34(56-4)20-14-31/h5-7,9-22,27-28,36-38H,8,24-26H2,1-4H3,(H2,48,49,50,52,53)/t36-,37+,38+,62?/m0/s1 |
Clé InChI |
JTRDVFUNZRHAMU-VLECPGNFSA-N |
SMILES isomérique |
CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2[C@H]3C[C@@H]([C@H](O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)OP(=O)(OCCC#N)OC7=CC=C(C=C7)Cl |
SMILES canonique |
CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2C3CC(C(O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)OP(=O)(OCCC#N)OC7=CC=C(C=C7)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-nitro-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde](/img/structure/B13760213.png)


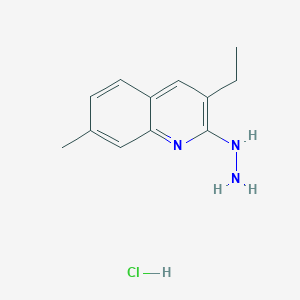
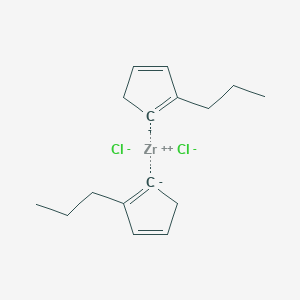
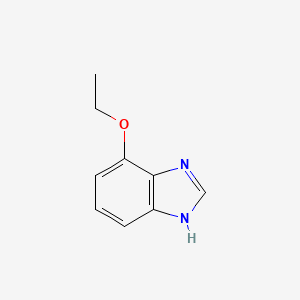

![11,22-dimethoxy-7,18-dimethyl-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(22),2,4,9,11,13(23),14,16(24),20,25-decaene-6,8,17,19-tetrone](/img/structure/B13760259.png)
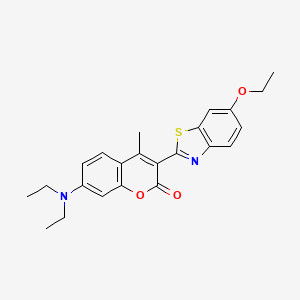
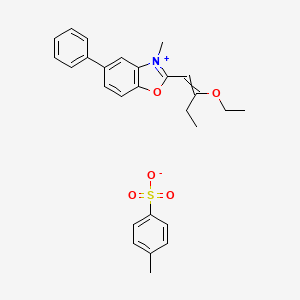
![4-[(E)-[4-(diethylamino)phenyl]methylideneamino]-3-pyridin-2-yl-1H-1,2,4-triazole-5-thione](/img/structure/B13760284.png)
